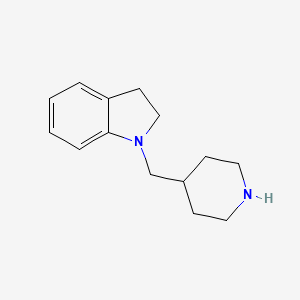

1-(Piperidin-4-ylmethyl)indoline

Description

BenchChem offers high-quality 1-(Piperidin-4-ylmethyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-4-ylmethyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(piperidin-4-ylmethyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-4,12,15H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABLPIUSNHGKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883549-96-0 | |

| Record name | 1-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Piperidin-4-ylmethyl)indoline CAS number 883549-96-0

An In-depth Technical Guide to 1-(Piperidin-4-ylmethyl)indoline (CAS 883549-96-0)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Piperidin-4-ylmethyl)indoline (CAS No. 883549-96-0), a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. By dissecting its core chemical properties, proposing robust synthetic and analytical methodologies, and contextualizing its potential within modern pharmaceutical research, this document serves as an essential resource for researchers and developers. The guide emphasizes the scientific rationale behind experimental design, ensuring a foundation of expertise, authority, and trustworthiness.

Introduction and Strategic Importance

1-(Piperidin-4-ylmethyl)indoline is a bifunctional molecule incorporating two privileged scaffolds in medicinal chemistry: indoline and piperidine . The indoline moiety, a saturated analog of indole, is a core component of numerous natural products and synthetic drugs, prized for its ability to engage in various biological interactions.[1][2] Indoline-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[3] Similarly, the piperidine ring is a ubiquitous structural motif in pharmaceuticals, valued for its favorable pharmacokinetic properties and its role as a versatile scaffold for interacting with a multitude of biological targets.[4][5]

The combination of these two fragments via a methylene linker creates a unique three-dimensional architecture, positioning it as a valuable building block for generating libraries of complex molecules aimed at novel therapeutic targets. This guide will explore the fundamental characteristics of this compound, from its synthesis to its potential applications.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique CAS number, molecular formula, and structure. These core properties are summarized below.

Chemical Structure

The structure consists of an indoline ring system where the nitrogen atom is substituted with a methyl group attached to the 4-position of a piperidine ring.

Sources

Potential therapeutic applications of substituted indolines

An In-Depth Technical Guide to the Therapeutic Applications of Substituted Indolines

Abstract

The indoline scaffold, a privileged heterocyclic motif, is a cornerstone in modern medicinal chemistry, found in a multitude of natural products and synthetic compounds demonstrating significant biological activities.[1] Its rigid, sp³-rich bicyclic structure provides a versatile framework for designing small molecules that can interact with a wide array of biological targets, leading to therapeutic applications in oncology, neurodegeneration, and inflammation.[1][2] This technical guide provides an in-depth analysis of the core therapeutic applications of substituted indolines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their efficacy. We will explore key examples of indoline derivatives that have progressed to clinical use or are promising candidates in drug discovery pipelines, offering field-proven insights for researchers, scientists, and drug development professionals.

The Indoline Scaffold: A Privileged Structure in Drug Discovery

Indoline, or 2,3-dihydroindole, is a nitrogen-containing heterocyclic compound that has garnered immense interest from medicinal chemists. Its structural rigidity and the ability to introduce substituents at various positions allow for the precise tuning of physicochemical properties and biological activity.[1][3] This versatility has led to the development of indoline derivatives as potent and selective modulators of key biological pathways, particularly as kinase inhibitors.[1][4] The sp³-hybridized carbon atoms in the pyrrolidine ring impart a three-dimensional character that is often crucial for effective binding to complex protein targets, a desirable trait in modern drug design.[2]

The significance of the indoline core is underscored by its presence in numerous FDA-approved drugs and natural alkaloids with potent pharmacological effects, ranging from anticancer to antihypertensive and antimicrobial activities.[4][5][6]

Anticancer Applications: Targeting Dysregulated Kinase Signaling

The dysregulation of cellular signaling pathways, particularly those controlled by protein kinases, is a hallmark of many cancers. Substituted indolines have emerged as a powerful class of compounds for targeting these pathways.[5]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

A prominent class of anticancer agents is the 3-substituted indolin-2-ones, which function as ATP-competitive inhibitors of various receptor tyrosine kinases (RTKs).[1] These enzymes play a critical role in regulating cell growth, proliferation, and survival.[1] By binding to the ATP-binding pocket of the kinase domain, these indoline derivatives prevent the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades essential for tumor growth and angiogenesis.[7]

Key RTKs targeted by indoline derivatives include:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis (the formation of new blood vessels) that supplies tumors with nutrients.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and angiogenesis.[8]

-

Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, promoting cell proliferation and survival.[9]

Several clinically approved drugs, such as Sunitinib (Sutent®) and Nintedanib (Ofev®) , are indolinone-based multi-kinase inhibitors that target VEGFR and PDGFR, among others, effectively reducing tumor vascularization and growth.[5][8]

Key Signaling Pathways

The inhibition of RTKs by substituted indolines directly impacts critical oncogenic signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways. These pathways are central regulators of cell cycle progression, apoptosis, and metabolism.[9] By blocking the initial signal from the RTK, indoline inhibitors can effectively shut down these pro-survival cascades, leading to cell cycle arrest and apoptosis in cancer cells.[10]

Data Presentation: Dual Inhibitory Activity

The dual activity of indoline derivatives is confirmed by measuring their IC₅₀ values against both enzymes.

| Compound | 5-LOX IC₅₀ (µM) | sEH IC₅₀ (µM) | Citation |

| 43 | Notable Inhibitor | - | [11] |

| 53 | 0.28 ± 0.02 | - | [11] |

| 54 | 0.18 ± 0.05 | - | [11] |

| 73 | 0.41 ± 0.01 | 0.43 ± 0.10 | [11] |

Compound 73 emerged as a lead candidate with balanced, potent activity against both targets and subsequently demonstrated remarkable anti-inflammatory efficacy in vivo. [11]

Experimental Protocol: Zymosan-Induced Peritonitis Model

This in vivo protocol validates the anti-inflammatory efficacy of a lead compound.

Objective: To assess the ability of an indoline compound to reduce acute inflammation in mice.

Methodology:

-

Animal Acclimation: Acclimate male mice (e.g., C57BL/6) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the test compound (e.g., compound 73 ) or vehicle control intraperitoneally (i.p.) 30 minutes prior to the inflammatory challenge. A reference drug like Zileuton can be used as a positive control. [11]3. Induction of Peritonitis: Induce acute inflammation by i.p. injection of zymosan (1 mg/mouse). Zymosan is a yeast cell wall component that triggers a robust inflammatory response.

-

Peritoneal Lavage: After a set time (e.g., 4 hours), euthanize the mice and collect peritoneal exudate cells by washing the peritoneal cavity with cold PBS. The causality here is that effective anti-inflammatory agents will reduce the recruitment of immune cells to the site of inflammation.

-

Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.

-

Data Analysis: Compare the total leukocyte counts between the vehicle-treated group and the compound-treated groups. A statistically significant reduction in cell count indicates in vivo anti-inflammatory activity.

Synthesis of Substituted Indolines

The therapeutic potential of indolines is unlocked by the ability to synthesize a wide diversity of substituted analogs for biological screening. Modern organic chemistry provides several robust methods for this purpose.

Key Synthetic Strategies

-

Palladium-Catalyzed Intramolecular Amination: This method involves the C-H activation of β-arylethylamine substrates, allowing for the efficient, intramolecular formation of the indoline ring under mild conditions. [12]* Photocatalyzed Decarboxylative Radical Arylation: A green, metal-free approach that uses light to generate radicals, which then cyclize to form the indoline structure. This method tolerates a wide range of functional groups. [13][14]* Intramolecular Diels-Alder Reaction: This reaction can be used to construct the indoline skeleton from suitably designed precursors. [3] These synthetic routes are crucial for building libraries of compounds needed for lead discovery and optimization campaigns.

Conclusion and Future Directions

Substituted indolines represent a remarkably successful and versatile scaffold in drug discovery. Their proven efficacy as kinase inhibitors has led to life-saving cancer therapies, while ongoing research continues to uncover their potential in treating neurodegenerative and inflammatory diseases. The strength of the indoline scaffold lies in its structural and synthetic tractability, which allows for the rational design of compounds with high potency and selectivity for specific biological targets.

Future research will likely focus on:

-

Multi-target Drug Design: Expanding on the success of dual 5-LOX/sEH inhibitors to address other complex diseases with interconnected pathologies. [15]* Targeting Drug Resistance: Developing novel indoline derivatives that can overcome resistance mechanisms in cancer. [16]* Exploration of New Therapeutic Areas: Investigating the potential of indolines in treating infectious diseases, metabolic disorders, and other conditions. [9][17] The continued exploration of the chemical space around the indoline nucleus, coupled with advances in computational chemistry and biological screening, ensures that this privileged scaffold will remain a vital component in the medicinal chemist's toolbox for years to come.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. PubMed. Available at: [Link]

-

Novel Therapeutic Compounds For Neurodegenerative Conditions. ScienceDaily. Available at: [Link]

-

Development and Application of Indolines in Pharmaceuticals. PMC - NIH. Available at: [Link]

-

Azidoindolines—From Synthesis to Application: A Review. MDPI. Available at: [Link]

-

Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. PubMed. Available at: [Link]

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. Available at: [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. Available at: [Link]

-

Development and Application of Indolines in Pharmaceuticals. ResearchGate. Available at: [Link]

-

Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. PMC - NIH. Available at: [Link]

-

One-pot synthesis of highly substituted indolines. ResearchGate. Available at: [Link]

-

Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. PubMed. Available at: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. Available at: [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. Available at: [Link]

-

Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

-

Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. Available at: [Link]

-

Indole alkaloid. Wikipedia. Available at: [Link]

-

Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. ACS Publications. Available at: [Link]

-

Indole alkaloids – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]

-

Different mechanisms of indole derivatives as anticancer agents. ResearchGate. Available at: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PubMed. Available at: [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. OUCI. Available at: [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central. Available at: [Link]

-

Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. ACS Publications. Available at: [Link]

-

Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. MDPI. Available at: [Link]

-

Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC - PubMed Central. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Indoline synthesis [organic-chemistry.org]

- 13. Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(Piperidin-4-ylmethyl)indoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the expected spectroscopic signature of the novel heterocyclic compound, 1-(Piperidin-4-ylmethyl)indoline. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral data for this molecule. The insights herein are derived from the analysis of its constituent chemical moieties—the indoline scaffold and the N-substituted piperidin-4-ylmethyl group—supported by data from closely related analogues. This predictive approach offers a robust framework for the identification and structural confirmation of 1-(Piperidin-4-ylmethyl)indoline in research and development settings.

Molecular Structure and Rationale for Spectroscopic Analysis

1-(Piperidin-4-ylmethyl)indoline is a molecule of interest in medicinal chemistry due to the prevalence of both the indoline and piperidine scaffolds in a wide range of biologically active compounds. The indoline nucleus is a core component of various pharmaceuticals, while the piperidine ring often enhances solubility and bioavailability. Accurate spectroscopic characterization is paramount for confirming the successful synthesis of the target molecule, assessing its purity, and providing a reference for future analytical studies.

Below is the chemical structure of 1-(Piperidin-4-ylmethyl)indoline with atom numbering used for spectral assignments in this guide.

Caption: Molecular structure of 1-(Piperidin-4-ylmethyl)indoline with atom numbering.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR chemical shifts for 1-(Piperidin-4-ylmethyl)indoline are based on the known spectral data of indoline and substituted piperidines.[1][2][3][4]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indoline ring, the aliphatic protons of both the indoline and piperidine rings, and the methylene bridge.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Piperidin-4-ylmethyl)indoline

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H4, H5, H6, H7 | 6.5 - 7.2 | m | Aromatic protons of the indoline ring. | |

| H2 | ~3.4 | t | ~8.0 | Triplet due to coupling with H3 protons. |

| H3 | ~3.0 | t | ~8.0 | Triplet due to coupling with H2 protons. |

| H8 | ~3.2 | d | ~7.0 | Doublet due to coupling with H9. |

| H9 | ~1.8 | m | Multiplet due to coupling with H8 and piperidine protons. | |

| H2', H6' (axial) | ~2.0 | m | Protons on the piperidine ring adjacent to the nitrogen. | |

| H2', H6' (equatorial) | ~2.9 | m | Protons on the piperidine ring adjacent to the nitrogen. | |

| H3', H5' (axial) | ~1.3 | m | ||

| H3', H5' (equatorial) | ~1.8 | m | ||

| NH (piperidine) | Broad singlet | The NH proton of the piperidine ring may be a broad signal and could exchange with D₂O. |

Rationale for Predictions: The chemical shifts for the indoline protons are based on the known spectrum of indoline.[1][3] The aromatic protons are expected in the typical aromatic region. The triplets for H2 and H3 are characteristic of the dihydro-pyrrole ring of indoline. The piperidine protons' chemical shifts are estimated based on data for 4-methylpiperidine and other N-alkylated piperidines, with the understanding that the indolin-1-ylmethyl substituent will influence the electronic environment.[2][4][5]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Piperidin-4-ylmethyl)indoline

| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |

| C7a | ~150 | Quaternary aromatic carbon of indoline. |

| C3a | ~130 | Quaternary aromatic carbon of indoline. |

| C4, C5, C6, C7 | 110 - 128 | Aromatic carbons of the indoline ring. |

| C2 | ~54 | Aliphatic carbon of the indoline ring adjacent to nitrogen. |

| C3 | ~30 | Aliphatic carbon of the indoline ring. |

| C8 | ~58 | Methylene bridge carbon attached to the indoline nitrogen. |

| C9 | ~35 | Methine carbon of the piperidine ring. |

| C2', C6' | ~47 | Piperidine carbons adjacent to the nitrogen. |

| C3', C5' | ~32 | Piperidine carbons. |

Rationale for Predictions: The predicted chemical shifts for the indoline carbons are based on published data for indoline.[1] The piperidine carbon chemical shifts are estimated from data on 4-methylpiperidine and related structures.[6][7] The attachment of the indolin-1-ylmethyl group to the piperidine ring at C4' will influence the chemical shifts of the surrounding carbons.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(Piperidin-4-ylmethyl)indoline is expected to show characteristic absorption bands for the N-H bond of the piperidine, C-H bonds of the aromatic and aliphatic groups, and C=C bonds of the aromatic ring.

Table 3: Predicted IR Absorption Bands for 1-(Piperidin-4-ylmethyl)indoline

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |

| N-H (piperidine) | 3300 - 3500 | Medium, possibly broad | Stretching |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (aliphatic) | 2850 - 2960 | Strong | Stretching |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Stretching |

| C-N | 1000 - 1250 | Medium | Stretching |

Rationale for Predictions: The N-H stretching frequency for secondary amines like the piperidine moiety is typically found in the 3300-3500 cm⁻¹ region.[8][9][10] The aromatic and aliphatic C-H stretching vibrations are expected in their characteristic regions.[11][12] The aromatic C=C stretching bands will confirm the presence of the benzene ring of the indoline moiety.

Predicted Mass Spectrometry (MS) Data and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1-(Piperidin-4-ylmethyl)indoline (C₁₄H₂₀N₂), the expected molecular weight is approximately 216.32 g/mol .

Expected Molecular Ion

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z 216. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Predicted Fragmentation Pathway

The fragmentation of 1-(Piperidin-4-ylmethyl)indoline is likely to be initiated by cleavage at the bonds adjacent to the nitrogen atoms and the benzylic position.

Caption: Predicted major fragmentation pathways for 1-(Piperidin-4-ylmethyl)indoline in mass spectrometry.

Rationale for Predictions: The fragmentation of piperidine derivatives often involves α-cleavage adjacent to the nitrogen atom.[13] The benzylic bond between the indoline nitrogen and the methylene bridge is also a likely site for cleavage, leading to the formation of a stable indolin-1-ylmethyl cation (m/z 118) or an indoline radical cation (m/z 130).[14] Cleavage of the C-C bond between the methylene group and the piperidine ring would generate a piperidin-4-ylmethyl radical (m/z 86) or cation.

Experimental Protocols

To obtain the actual spectroscopic data for 1-(Piperidin-4-ylmethyl)indoline, the following standard experimental procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded prior to the sample analysis.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile compounds and often provides a strong molecular ion peak.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with the latter providing high-resolution data.

-

Tandem MS (MS/MS): To confirm the proposed fragmentation pathways, tandem mass spectrometry experiments can be performed by selecting the molecular ion as the precursor ion and inducing its fragmentation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-(Piperidin-4-ylmethyl)indoline. The presented NMR, IR, and MS data, derived from the analysis of its constituent fragments, offer a solid foundation for researchers to identify and confirm the structure of this molecule. The outlined experimental protocols provide a clear roadmap for obtaining empirical data, which will be essential for validating these predictions and establishing a definitive spectroscopic profile for this promising compound.

References

-

PubChem. Indoline. National Center for Biotechnology Information. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. [Link]

-

The Pherobase. 4-Methylpiperidine. [Link]

-

PubChem. 4-Methylpiperidine. National Center for Biotechnology Information. [Link]

-

Biological Magnetic Resonance Bank. Indole. [Link]

-

NIST. Piperidine. National Institute of Standards and Technology. [Link]

-

NIST. Indole. National Institute of Standards and Technology. [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. [Link]

-

ACS Publications. Mass spectrometry of simple indoles. [Link]

-

Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

-

NIST. Indole. National Institute of Standards and Technology. [Link]

-

Human Metabolome Database. Showing metabocard for Indoline (HMDB0253472). [Link]

-

NIST. 2-N-propylpiperidine. National Institute of Standards and Technology. [Link]

-

ACS Publications. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. [Link]

-

RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

-

ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds. [Link]

-

NIST. Piperidine. National Institute of Standards and Technology. [Link]

-

Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. [Link]

-

MDPI. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. [Link]

-

Montclair State University Digital Commons. Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. [Link]

-

SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

Sources

- 1. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Pherobase NMR: 4-Methylpiperidine|4me-piperidine|C6H13N [pherobase.com]

- 3. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

- 4. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]

- 8. Piperidine [webbook.nist.gov]

- 9. Piperidine [webbook.nist.gov]

- 10. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Indole [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide: Exploring Indoline Derivatives as α1A-Adrenoceptor Antagonists

Foreword: The Pursuit of Uroselectivity

In the landscape of autonomic pharmacology, the α1-adrenoceptors (α1-ARs) represent a critical target for therapeutic intervention, particularly in urology and cardiovascular medicine.[1] These G-protein coupled receptors are classified into three main subtypes: α1A, α1B, and α1D, each with distinct tissue distribution and physiological roles.[2] The α1A-adrenoceptor is predominantly located in the smooth muscle of the prostate, bladder neck, and urethra, where its activation by norepinephrine leads to muscle contraction and can contribute to the lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][3]

While non-selective α1-AR antagonists have been a mainstay for BPH treatment, their concurrent blockade of α1B-receptors in vascular smooth muscle often leads to dose-limiting cardiovascular side effects, most notably orthostatic hypotension.[4][5] This clinical challenge has catalyzed a focused drug discovery effort towards subtype-selective α1A-adrenoceptor antagonists. The goal is unequivocal: to achieve potent relaxation of prostatic smooth muscle and alleviate urinary obstruction, without impacting blood pressure regulation.[4]

This guide delves into the exploration of the indoline scaffold as a promising chemical starting point for a new generation of highly selective α1A-antagonists. We will navigate the journey from molecular design and synthesis to a rigorous, multi-tiered pharmacological evaluation workflow, providing not just protocols, but the strategic rationale that underpins them. This document is intended for researchers and drug development professionals dedicated to advancing the treatment of BPH through targeted molecular therapeutics.

Section 1: The α1A-Adrenoceptor Signaling Cascade: The "Why" of the Target

The α1A-adrenoceptor is a canonical Gq/11-coupled receptor.[6] Upon binding its endogenous ligands, norepinephrine or epinephrine, the receptor undergoes a conformational change that activates the associated Gq protein. This initiates a well-defined intracellular signaling cascade that is the ultimate driver of smooth muscle contraction. Understanding this pathway is fundamental to designing functional assays that can effectively quantify antagonist potency.

The key steps are as follows:

-

Gq Activation: The activated Gq alpha subunit exchanges GDP for GTP and dissociates from its βγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration is the primary trigger for the cascade of events leading to smooth muscle contraction.

This cascade, particularly the release of intracellular calcium, provides a robust and measurable endpoint for high-throughput screening and potency determination of antagonist compounds.

Caption: Canonical α1A-Adrenoceptor Gq signaling pathway.

Section 2: Design and Synthesis of Indoline Derivatives

The indoline core is a versatile scaffold in medicinal chemistry. Its rigid bicyclic structure provides a solid anchor for substituent placement, while allowing for diverse modifications to optimize pharmacological properties. The general synthetic approach often involves the construction of the core followed by the addition of side chains designed to interact with specific pockets within the α1A-adrenoceptor.

A series of indoline and indole derivatives have been designed, synthesized, and evaluated for their potential as selective α1A-AR antagonists for treating BPH.[7] The synthetic pathways are tailored to introduce chemical diversity at key positions, guided by structure-activity relationship (SAR) studies. For instance, modifications often focus on the N1-position of the indoline ring and a side chain typically attached at the C5 or C6 position, which often terminates in a basic amine group to interact with acidic residues in the receptor binding pocket.

-

Expertise in Action: The choice to explore substitutions at both the indoline core and the terminal amine is not random. It is a hypothesis-driven approach. The indoline moiety is predicted to occupy a hydrophobic region of the receptor, while the basic amine is crucial for forming a salt bridge with a key acidic residue, such as Asp106, a common anchor point for aminergic GPCR ligands.[8] The linker between these two points is systematically varied in length and flexibility to achieve optimal geometric alignment within the binding site.

Section 3: A Validated Workflow for Preclinical Evaluation

A robust and sequential evaluation process is critical to identify promising lead candidates. Each stage acts as a filter, enriching for compounds with the desired profile while providing deeper mechanistic understanding. This self-validating system ensures that only the most promising candidates advance, saving resources and time.

Caption: Multi-tiered workflow for preclinical evaluation.

Step 1: In Vitro Binding Affinity & Selectivity

Objective: To determine the binding affinity (Ki) of the synthesized compounds for each human α1-AR subtype (α1A, α1B, α1D) and thereby calculate subtype selectivity.

Protocol: Radioligand Competition Binding Assay

-

System Preparation: Utilize cell membranes from CHO or HEK293 cells stably transfected to express a single human α1-adrenoceptor subtype (α1A, α1B, or α1D).[9] The protein concentration of the membrane preparations should be standardized using a Bradford or BCA assay.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand: Use a non-subtype-selective, high-affinity antagonist radioligand, such as [3H]-Prazosin, at a concentration near its Kd for the respective receptor subtype.[9]

-

Competition Setup: In a 96-well plate, incubate a fixed amount of cell membranes with the fixed concentration of [3H]-Prazosin and a range of concentrations of the unlabeled test compound (indoline derivative).

-

Controls:

-

Total Binding: Membranes + [3H]-Prazosin (no competitor).

-

Non-specific Binding (NSB): Membranes + [3H]-Prazosin + a high concentration of a non-radioactive antagonist (e.g., 10 µM Phentolamine).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold assay buffer.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific [3H]-Prazosin binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Step 2: In Vitro Functional Antagonism

Objective: To measure the functional potency (IC50) of the compounds in blocking agonist-induced signaling, confirming they are antagonists and not just binders.

Protocol: Cell-based Calcium Mobilization Assay

-

Cell Culture: Use the same stably transfected cell lines (CHO or HEK293 expressing α1A, α1B, or α1D) as in the binding assay. Seed the cells into black-walled, clear-bottom 96- or 384-well plates.

-

Dye Loading: Once cells are confluent, load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the indoline derivative (antagonist) to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then inject a pre-determined concentration of an agonist (e.g., norepinephrine or phenylephrine, typically the EC80 concentration) into all wells.

-

Data Acquisition: Immediately after agonist injection, continuously record the fluorescence intensity over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline.

-

Plot the response against the log concentration of the antagonist.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

-

Step 3: Ex Vivo Uroselectivity Assessment

Objective: To evaluate the antagonist's potency in a more physiologically relevant system, comparing its effect on prostate tissue (target) versus vascular tissue (off-target).

Protocol: Isolated Tissue Organ Bath Assay

-

Tissue Preparation:

-

Prostate: Obtain human prostate tissue from surgical specimens (with appropriate ethical approval) or use animal prostate tissue (e.g., rat). Dissect strips of smooth muscle.

-

Aorta: Dissect the thoracic aorta from rats.[10]

-

-

Mounting: Mount the tissue strips in an organ bath filled with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Connect the tissues to isometric force transducers to record muscle tension.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

-

Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC to an α1-AR agonist like norepinephrine or phenylephrine to establish the maximal contractile response.

-

Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate a separate tissue strip with a fixed concentration of the indoline derivative for a set period (e.g., 60 minutes).

-

CRC Shift: In the continued presence of the antagonist, repeat the cumulative agonist CRC.

-

Data Analysis:

-

The antagonist will cause a rightward shift in the agonist CRC. The magnitude of this shift is used to calculate the antagonist's affinity (pA2 value) using a Schild regression analysis.

-

Trustworthiness Check: A Schild slope that is not significantly different from unity is indicative of competitive antagonism.

-

Uroselectivity Index: Compare the pA2 values obtained in prostate tissue versus aortic tissue. A significantly higher pA2 in the prostate indicates functional selectivity for the target tissue.

-

Section 4: Data Interpretation and Lead Candidate Profiling

The data generated from this workflow allows for a direct comparison of novel compounds against a benchmark, such as the clinically used α1A-selective antagonist Silodosin.[11] A successful lead candidate should exhibit a specific profile.

Table 1: Example Pharmacological Profile of Indoline Derivatives vs. Silodosin

| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | α1B/α1A Selectivity | α1D/α1A Selectivity | α1A Functional IC50 (nM) |

| Silodosin | 1.0 | 285.9 | 14.4 | ~286x | ~14x | 1.9 |

| (R)-23l | 0.6 | 903.6 | 149.8 | ~1506x | ~250x | 1.9 |

| (R)-14r | 1.1 | 704.1 | 448.0 | ~640x | ~408x | 2.7 |

Data adapted from studies on novel indoline and indole derivatives.[7][11] Note: Ki values are often derived from IC50s and can vary between labs.

-

Interpretation: In this example, compound (R)-23l demonstrates sub-nanomolar binding affinity for the α1A-AR, comparable to Silodosin.[11] Critically, its selectivity over the α1B subtype is substantially greater than that of Silodosin (~1506x vs. ~286x), predicting a significantly lower risk of hypotension.[11] Its functional potency is also on par with the benchmark drug.[11]

In Vivo Validation

Compounds like (R)-23l, which show a superior in vitro and ex vivo profile, would be nominated for in vivo studies.

Protocol: Testosterone-Induced BPH Rat Model

-

Model Induction: Castrate male rats and implant testosterone-filled silicone tubes to induce prostatic hyperplasia.

-

Treatment: After a period of BPH development, administer the test compound or vehicle orally to different groups of rats.

-

Urodynamic Assessment: Place the rats in metabolic cages and monitor urodynamic parameters, such as micturition frequency and mean voided volume per micturition.[7]

-

Endpoint: A successful compound will significantly decrease micturition frequency and increase the mean voided volume, indicating relief of urinary obstruction.[7]

Simultaneously, hemodynamic studies in anesthetized rats or dogs would be performed to confirm the lack of effect on blood pressure at therapeutically relevant doses, validating the high α1B/α1A selectivity observed in vitro.[10]

Section 5: Conclusion and Future Outlook

The systematic exploration of indoline derivatives has proven to be a highly successful strategy for identifying potent and exceptionally selective α1A-adrenoceptor antagonists. By employing a rigorous, multi-tiered evaluation workflow, it is possible to move from a chemical concept to a validated lead candidate with a clear, data-driven rationale for its advancement. The causality is clear: high α1A affinity and potency, demonstrated through binding and functional assays, coupled with superior selectivity against the α1B subtype, translates directly to the desired in vivo profile of potent uroselectivity with a minimized cardiovascular safety risk. Compounds such as (R)-14r and (R)-23l represent promising candidates for further development as next-generation agents for the treatment of BPH.[7] The principles and protocols outlined in this guide provide a robust framework for the continued discovery and development of targeted therapeutics in this critical area of medicine.

References

-

Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Alpha 1 Adrenergic Receptor Antagonists. LiverTox - NCBI Bookshelf. [Link]

-

The α1-adrenergic receptors: diversity of signaling networks and regulation. Taylor & Francis Online. [Link]

-

Analyses of the Mode of Action of an Alpha-Adrenoceptor Blocker in Substantia Gelatinosa Neurons in Rats. MDPI. [Link]

-

α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers. [Link]

-

Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. MDPI. [Link]

-

Adrenoceptor pharmacology: urogenital applications. PubMed. [Link]

-

The Role of α1-Adrenoceptor Antagonists in the Treatment of Prostate and Other Cancers. MDPI. [Link]

-

Autonomic Pharmacology | Adrenergic Antagonists. YouTube. [Link]

-

Alpha Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]

-

Induction of Prostate Apoptosis by alpha1-adrenoceptor Antagonists: Mechanistic Significance of the Quinazoline Component. PubMed. [Link]

-

Alfoo 10mg Tablet PR: View Uses, Side Effects, Price and Substitutes. 1mg. [Link]

-

Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. PubMed Central. [Link]

-

Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor. PNAS. [Link]

-

The α1-adrenergic receptors: diversity of signaling networks and regulation. PubMed Central. [Link]

-

Beta Adrenergic Receptor Blockade as a Novel Therapy for Patients With Adenocarcinoma of the Prostate. ClinicalTrials.gov. [Link]

-

Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the 3-Adrenergic Agonist Mirabegr. Semantic Scholar. [Link]

-

Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors. PubMed Central. [Link]

-

Recently Activated Alliance Trials. Alliance for Clinical Trials in Oncology. [Link]

-

The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors. PubMed Central. [Link]

-

α-Adrenergic Signaling. QIAGEN GeneGlobe. [Link]

-

Synthesis and biological activity of indoline compounds as α1-AR antagonist. ResearchGate. [Link]

-

Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. Annals of Translational Medicine. [Link]

-

Phase I/Ib trial of neoadjuvant relugolix and darolutamide in prostate cancer. YouTube. [Link]

-

News. Alliance for Clinical Trials in Oncology. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 1-(Piperidin-4-ylmethyl)indoline: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals.

Introduction

1-(Piperidin-4-ylmethyl)indoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring both an indoline and a piperidine moiety, makes it a valuable scaffold for the development of novel therapeutic agents targeting a range of biological targets. The indoline nucleus is a common feature in many biologically active natural products and synthetic drugs, while the piperidine ring is a prevalent structural motif in pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of 1-(Piperidin-4-ylmethyl)indoline, grounded in the principles of modern organic synthesis.

Rationale and Strategy

The synthesis of 1-(Piperidin-4-ylmethyl)indoline can be efficiently achieved through a reductive amination reaction. This powerful and versatile C-N bond-forming strategy involves the reaction of an amine (indoline) with a carbonyl compound (a protected piperidine-4-carbaldehyde) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine product.[1] This approach is favored for its operational simplicity, high yields, and the commercial availability of the starting materials.

An alternative strategy would be the direct N-alkylation of indoline with a pre-functionalized piperidine containing a suitable leaving group.[2][3][4] However, reductive amination often provides a more direct and controlled route, minimizing potential side reactions.

This protocol will detail the reductive amination of indoline with N-Boc-piperidine-4-carbaldehyde, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the final product. The Boc protecting group is selected for its stability under the reaction conditions and its facile removal under acidic conditions.

Reaction Pathway

Figure 1. Overall synthetic scheme for 1-(Piperidin-4-ylmethyl)indoline via reductive amination and subsequent deprotection.

Experimental Protocol

Materials and Reagents

| Reagent | Supplier | Purity | CAS Number |

| Indoline | Sigma-Aldrich | 98% | 496-11-7 |

| N-Boc-piperidine-4-carbaldehyde | Combi-Blocks | 95% | 134544-39-9 |

| Sodium triacetoxyborohydride (STAB) | Acros Organics | 97% | 56553-60-7 |

| Dichloromethane (DCM), anhydrous | Fisher Scientific | >99.8% | 75-09-2 |

| Trifluoroacetic acid (TFA) | Oakwood Chemical | 99% | 76-05-1 |

| Saturated sodium bicarbonate solution | - | - | - |

| Anhydrous magnesium sulfate | - | - | 7487-88-9 |

| Diethyl ether | - | - | 60-29-7 |

| Ethyl acetate | - | - | 141-78-6 |

| Hexanes | - | - | 110-54-3 |

Step 1: Synthesis of N-Boc-1-(piperidin-4-ylmethyl)indoline

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 eq), N-Boc-piperidine-4-carbaldehyde (1.1 eq), and anhydrous dichloromethane (DCM, 0.2 M).

-

Stir the mixture at room temperature under an inert atmosphere (nitrogen or argon) for 30 minutes. The formation of the intermediate iminium ion is typically not monitored but is a crucial step.

-

Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the indoline starting material indicates reaction completion.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-1-(piperidin-4-ylmethyl)indoline.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Deprotection of N-Boc-1-(piperidin-4-ylmethyl)indoline

-

Dissolve the purified N-Boc-1-(piperidin-4-ylmethyl)indoline (1.0 eq) in DCM (0.1 M) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (10 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Piperidin-4-ylmethyl)indoline.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by another column chromatography if necessary.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the indoline and piperidine protons. The methylene bridge protons should appear as a doublet. The number of protons for each signal, their splitting patterns, and coupling constants should be consistent with the proposed structure.[5][6][7] |

| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the structure of 1-(Piperidin-4-ylmethyl)indoline.[5] |

| Mass Spec. | The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the product (C₁₄H₂₀N₂). |

| Purity (HPLC) | A high-performance liquid chromatography analysis should indicate a purity of >95%. |

Workflow Diagram

Figure 2. Step-by-step experimental workflow for the synthesis and analysis of 1-(Piperidin-4-ylmethyl)indoline.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Indoline: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation.

-

Piperidine and its derivatives: Piperidine is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[8][9][10][11][12] Handle with extreme care.

-

Sodium triacetoxyborohydride (STAB): Reacts with water to produce flammable gases. Causes skin irritation and serious eye irritation. Handle in a dry environment.

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated area.

-

Trifluoroacetic acid (TFA): Causes severe skin burns and eye damage. Highly corrosive. Handle with extreme caution.

Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(Piperidin-4-ylmethyl)indoline via reductive amination. The described methodology is robust, scalable, and utilizes readily available starting materials. The comprehensive characterization and safety guidelines ensure the successful and safe execution of this synthesis, providing researchers with a valuable building block for the development of novel chemical entities.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

-

Al-Hujaj, J. A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3736. [Link]

- Kaspar, F., et al. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes.

- Fevig, J. M., et al. (2003). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.

- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure for the Synthesis of Aliphatic Amines. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Barluenga, J., et al. (2007). Selective Iron-Catalyzed N-Alkylation of Indolines and Indoles with Alcohols.

- Noller, C. R., & Baliah, V. (1948). The Preparation of Piperidones by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855.

-

Carl ROTH GmbH + Co. KG. (2023). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Wegmann, M., et al. (2018). C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments. Organic & Biomolecular Chemistry, 16(29), 5376-5385.

- Arayne, M. S., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest.

- Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.

- Shie, J.-J., et al. (2006). N-alkylation of indole derivatives.

- Al-Majid, A. M., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5092.

- Mei, T.-S., et al. (2013). Synthesis of indolines via Pd(II)-catalyzed amination of C-H bonds using PhI(OAc)2 as the bystanding oxidant. Organic Letters, 15(12), 3058–3061.

- Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

Organic Chemistry Portal. (n.d.). Synthesis of Indolines via Pd(II)-Catalyzed Amination of C-H Bonds Using PhI(OAc)2 as the Bystanding Oxidant. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

- Reddy, B. V. S., et al. (2020). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. Molecules, 25(18), 4287.

- Procter, D. J., et al. (2018). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 140(40), 12943–12948.

- Miura, M., et al. (2015). Synthesis of indolines by copper-mediated intramolecular aromatic C-h amination. The Journal of Organic Chemistry, 80(6), 3242–3249.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. chemos.de [chemos.de]

- 10. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes and Protocols: N-Alkylation of Indoline with Piperidine-Containing Side Chains

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Indoline-Piperidine Scaffolds

The fusion of indoline and piperidine rings into a single molecular entity represents a highly privileged scaffold in modern medicinal chemistry. The indoline core, a saturated analog of indole, is a prevalent motif in a myriad of natural products and pharmaceuticals, prized for its three-dimensional structure and its ability to engage in various biological interactions.[1][2] Similarly, the piperidine ring is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs, valued for its role in modulating physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[3][4]

The N-alkylation of indoline with side chains containing a piperidine moiety combines the favorable attributes of both fragments, creating molecules with significant potential for interacting with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This application note provides a detailed, field-proven guide to a robust and highly selective method for this crucial transformation: a two-step sequence involving reductive amination followed by deprotection.

Strategic Approach: Reductive Amination for Controlled N-Alkylation

Direct alkylation of indoline with alkyl halides can be fraught with challenges, most notably the propensity for over-alkylation to form quaternary ammonium salts, leading to purification difficulties and reduced yields. Reductive amination, however, offers a superior, more controlled approach to forging the C-N bond. This method proceeds under mild conditions and demonstrates high selectivity for mono-alkylation, making it an indispensable tool in the synthetic chemist's arsenal.

This guide will focus on the synthesis of a representative target molecule, 1-((piperidin-4-yl)methyl)indoline , through the reductive amination of indoline with N-Boc-piperidine-4-carboxaldehyde, followed by the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group.

Part 1: Synthesis of tert-butyl 4-((indolin-1-yl)methyl)piperidine-1-carboxylate via Reductive Amination

Reaction Principle and Mechanism

Reductive amination is a two-stage process that occurs in a single pot. First, the secondary amine (indoline) reacts with the aldehyde (N-Boc-piperidine-4-carboxaldehyde) to form a hemiaminal intermediate, which then dehydrates to form an electrophilic iminium ion. In the second stage, a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the desired tertiary amine.

The choice of sodium triacetoxyborohydride is critical. It is less reactive than other hydride reagents like sodium borohydride and will not readily reduce the starting aldehyde, thus preventing the formation of unwanted alcohol byproducts. Its mild nature also contributes to the high functional group tolerance of the reaction.

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Grade | Supplier |

| Indoline | ≥98% | Sigma-Aldrich |

| N-Boc-piperidine-4-carboxaldehyde | ≥97% | Combi-Blocks |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Oakwood Chemical |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Acros Organics |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | Fisher Scientific |

| Brine (saturated aqueous NaCl) | Reagent | VWR |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | EMD Millipore |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |

| Ethyl acetate | HPLC grade | J.T. Baker |

| Hexanes | HPLC grade | J.T. Baker |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add indoline (1.0 eq.), N-Boc-piperidine-4-carboxaldehyde (1.1 eq.), and anhydrous dichloromethane (DCM) to make a 0.2 M solution with respect to indoline.

-

Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 4-((indolin-1-yl)methyl)piperidine-1-carboxylate as a colorless oil or white solid.

Data Summary

| Parameter | Value |

| Stoichiometry | |

| Indoline | 1.0 eq. |

| N-Boc-piperidine-4-carboxaldehyde | 1.1 eq. |

| Sodium triacetoxyborohydride | 1.5 eq. |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-18 hours |

| Expected Outcome | |

| Yield | 85-95% |

| Purity | >95% after chromatography |

Part 2: Deprotection to Yield 1-((piperidin-4-yl)methyl)indoline

Reaction Principle

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is commonly employed for this purpose, as it efficiently cleaves the Boc group at room temperature, liberating the free amine as its trifluoroacetate salt.[5]

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Grade | Supplier |

| tert-butyl 4-((indolin-1-yl)methyl)piperidine-1-carboxylate | As synthesized in Part 1 | - |

| Trifluoroacetic acid (TFA) | ≥99% | Oakwood Chemical |

| Dichloromethane (DCM) | ACS grade | Fisher Scientific |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | VWR |

| Diethyl ether | ACS grade | J.T. Baker |

Procedure:

-

Dissolve the Boc-protected product (1.0 eq.) in dichloromethane (to make a 0.1 M solution).

-

Add trifluoroacetic acid (10 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a minimal amount of DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-((piperidin-4-yl)methyl)indoline , typically as a pale yellow oil or solid.

Experimental Workflow and Data Visualization

Caption: Overall experimental workflow.

Troubleshooting and Expert Insights

-

Incomplete Reaction in Step 1: If the reductive amination does not go to completion, ensure that the reagents and solvent are anhydrous. Moisture can hydrolyze the iminium ion intermediate and decompose the reducing agent. Adding a small amount of acetic acid (0.1-0.5 eq.) can sometimes catalyze the formation of the iminium ion, but it should be used judiciously as it can also react with the hydride reagent.

-

Side Products: The most common side product is the alcohol resulting from the reduction of the starting aldehyde. This is usually minimal with NaBH(OAc)₃ but can become more significant if the reaction is run for an extended period or at elevated temperatures.

-

Difficult Purification: The final product is a basic amine and may streak on silica gel. To mitigate this, the column can be pre-treated with a solvent system containing a small amount of triethylamine (e.g., 1% in the eluent).

-

Boc Deprotection Issues: If the deprotection is sluggish, ensure that a sufficient excess of TFA is used. For very acid-sensitive substrates, using HCl in dioxane or methanol can be an alternative.[6]

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere.

-

Trifluoroacetic acid is highly corrosive. Handle with extreme care, using appropriate gloves and eye protection.

Conclusion

The reductive amination protocol detailed herein provides a reliable, high-yielding, and scalable method for the N-alkylation of indoline with piperidine-containing side chains. This approach offers excellent control over the reaction and avoids the common pitfalls of direct alkylation methods. The subsequent Boc deprotection is straightforward, yielding the desired target compounds in high purity. This methodology is a valuable asset for researchers in drug discovery and development, enabling the efficient synthesis of diverse libraries of indoline-piperidine hybrids for biological evaluation.

References

-

Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved January 24, 2026, from [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

-

Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved January 24, 2026, from [Link]

-

Wu, J., Tongdee, S., Cordier, M., & Darcel, C. (2022). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry–A European Journal, 28(53), e202201551. [Link]

Sources

Analytical methods for characterization of indoline derivatives

From the Senior Application Scientist's Desk: A Guide to the Analytical Characterization of Indoline Derivatives

For: Researchers, Scientists, and Drug Development Professionals Subject: Comprehensive Application Notes and Protocols for the Analytical Characterization of Indoline Derivatives

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold, a saturated analog of indole, is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Its structural versatility and ability to interact with diverse biological targets have cemented its importance in medicinal chemistry and drug discovery.[1][2] The precise characterization of novel indoline derivatives is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of these compounds. This guide provides a holistic overview of the key analytical techniques, explaining the causality behind methodological choices and offering detailed protocols for their implementation.

The Characterization Workflow: A Multi-Modal Approach